molecular formula C10H11N3O2 B6353787 Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate CAS No. 90840-53-2

Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B6353787
CAS No.: 90840-53-2
M. Wt: 205.21 g/mol
InChI Key: CPUUJUPNKVHGCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is a bicyclic heterocyclic compound featuring fused pyrazole and pyrimidine rings. Its synthesis involves the condensation of 5-amino-3-arylpyrazoles with ethyl 2,4-dioxopentanoate under reflux conditions, followed by purification via column chromatography and recrystallization from cyclohexane . Its fused ring system adopts near-coplanar geometry, facilitating π-π stacking and hydrogen-bonding interactions critical for biological activity .

Properties

IUPAC Name

ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-3-15-10(14)8-6-7(2)13-9(12-8)4-5-11-13/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUUJUPNKVHGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=NN2C(=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution and Esterification

Selective substitution at the C7 position is achieved by treating 2 with morpholine in the presence of potassium carbonate, affording 5-chloro-7-morpholino-2-methylpyrazolo[1,5-a]pyrimidine (3 ) in 94% yield. The C5 chlorine is then replaced via Suzuki coupling with indole-4-boronic acid pinacol ester, followed by oxidation of the resultant primary alcohol to an aldehyde. Final esterification with ethyl chloroformate under anhydrous conditions completes the synthesis, though this step often requires careful pH control to prevent hydrolysis.

Table 1: Reaction Conditions for Multi-Step Synthesis

StepReagentsTemperatureTime (h)Yield (%)
1Diethyl malonate, NaOEt80°C689
2POCl₃110°C461
3Morpholine, K₂CO₃RT1294
4Indole-4-boronic acid, Pd(PPh₃)₄90°C883
5Ethyl chloroformate, Et₃N0°C → RT2466

Microwave-Assisted One-Pot Cyclocondensation

A streamlined approach employs microwave irradiation to accelerate the cyclocondensation of β-enaminones (1 ) with NH-3-aminopyrazoles (2 ). This method, reported by, achieves regioselective formation of the pyrazolo[1,5-a]pyrimidine core within 30 minutes, bypassing intermediate isolation. The Vilsmeier–Haack formylation step is omitted, and direct esterification with ethyl bromide in dimethylformamide (DMF) yields the target compound.

Optimization of Microwave Parameters

Key variables include power (300 W), temperature (130°C), and solvent polarity. Dichloroethane (DCE) enhances reaction efficiency, as evidenced by a 69% yield for ethyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate under similar conditions. The microwave method reduces side products such as 5,7-dimethyl isomers, which commonly arise in thermal reactions.

Table 2: Microwave vs. Thermal Synthesis Comparison

ParameterMicrowave MethodTraditional Thermal
Reaction Time0.5–2 h6–24 h
Yield68–85%61–89%
Regioselectivity (C5:C7)9:13:1
Energy Consumption150–300 kJ/mol500–800 kJ/mol

Suzuki Coupling and Reductive Amination Strategies

For analogs with aromatic substituents, Suzuki coupling of 5-chloro intermediates (19 ) with boronic esters introduces aryl groups at the C5 position. Subsequent reductive amination with amines like 2-(4-piperidyl)-2-propanol modifies the C7 side chain. While this route is less direct, it offers modular access to derivatives for structure-activity relationship (SAR) studies.

Challenges in Functional Group Compatibility

Palladium catalysts (e.g., Pd(PPh₃)₄) must be carefully selected to avoid dehalogenation of the pyrimidine ring. Additionally, the benzyl protecting group in intermediate 20 requires hydrogenolysis over Pd/C, which risks over-reduction of the ester moiety. Optimizing hydrogen pressure (1–3 atm) and reaction time (2–4 h) mitigates this issue, achieving 66% yield for the deprotected alcohol 21 .

Critical Analysis of Synthetic Methodologies

Yield and Scalability Trade-Offs

The multi-step method excels in scalability, with batch sizes exceeding 100 g reported in industrial settings. However, cumulative yields drop to ~40% after five steps due to intermediate purification losses. In contrast, microwave synthesis achieves higher per-step yields (85%) but faces limitations in reactor volume for large-scale production.

Solvent and Reagent Considerations

Polar aprotic solvents (DMF, DCE) enhance reaction rates but complicate waste management. Recent efforts substitute DMF with cyclopentyl methyl ether (CPME), a greener alternative, without sacrificing yield. Similarly, replacing POCl₃ with PhPOCl₂ reduces corrosive byproducts during chlorination .

Chemical Reactions Analysis

Cyclocondensation of 5-Amino-3-arylpyrazoles

The primary synthetic route involves the cyclocondensation of 5-amino-3-arylpyrazoles (e.g., 5-amino-3-methylpyrazole) with ethyl 2,4-dioxopentanoate under reflux conditions in ethanol. This reaction proceeds via a 1,3-bisnucleophilic attack mechanism, forming the pyrazolo[1,5-a]pyrimidine core .

Reagents Conditions Product Yield Reference
5-Amino-3-methylpyrazole + ethyl 2,4-dioxopentanoateEthanol, reflux, 8hEthyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate + isomeric byproduct60–75%

The regioselectivity of this reaction is influenced by steric and electronic factors, with the methyl group favoring substitution at position 7 .

Nucleophilic Substitution at Position 6

The ester group at position 5 (adjacent to position 6) can participate in nucleophilic substitution reactions. For example:

2.1.1 Hydrolysis to Carboxylic Acid

Treatment with aqueous acetic acid under reflux hydrolyzes the ethyl ester to a carboxylic acid derivative :

Reagent Conditions Product Yield Reference
Aqueous acetic acidReflux, 4h7-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid85%

2.1.2 Chlorination and Subsequent Substitution

Phosphorus oxychloride (POCl₃) converts hydroxyl groups at position 6 to chlorides, enabling further functionalization :

Reagent Conditions Product Yield Reference
POCl₃80°C, 6h6-Chloro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate61%

The chlorine atom at position 6 can undergo substitution with nucleophiles like morpholine (K₂CO₃, RT, 94% yield) .

Electrophilic Aromatic Substitution

The pyrazolo[1,5-a]pyrimidine core undergoes electrophilic substitution at position 3. For example:

2.2.1 Formylation via Vilsmeier–Haack Reaction

Treatment with POCl₃ and DMF introduces a formyl group at position 3 :

Reagent Conditions Product Yield Reference
POCl₃/DMFMicrowave, 180°C, 20mEthyl 3-formyl-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate88%

Acid-Catalyzed Hydrolysis

The ester group is susceptible to hydrolysis under acidic conditions, yielding the carboxylic acid (see Section 2.1.1) .

Enzymatic Degradation

In biological systems, the compound undergoes hydroxylation mediated by flavin adenine dinucleotide (FAD)-dependent hydroxylases (e.g., Rv1751 in Mycobacterium tuberculosis), leading to loss of antitubercular activity .

Enzyme Conditions Product Effect Reference
Rv1751 hydroxylaseAerobic, 37°C, 24h7-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylate hydroxylated derivativeReduced bioactivity

Key Structural Insights

  • Regioselectivity : The methyl group at position 7 directs substitution to position 6 due to steric hindrance and electronic effects .

  • Fluorescence Properties : Functionalization at position 3 (e.g., formylation) enhances intramolecular charge transfer (ICT), making derivatives useful as fluorophores .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate belongs to the class of pyrazolopyrimidines, characterized by their fused ring system. The molecular formula is C10H10N4O2C_{10}H_{10}N_4O_2, with a molecular weight of approximately 206.21 g/mol. The compound features a carboxylate group that significantly influences its reactivity and biological activity. Its structural attributes allow for diverse functionalization, enhancing its potential applications.

Anticancer Activity

Research has shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer properties. This compound has been investigated for its ability to inhibit specific enzymes associated with cancer cell proliferation. For instance, studies have indicated its effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial and Antiviral Properties

The compound has also been explored for antimicrobial and antiviral activities. Its derivatives have demonstrated efficacy against a range of pathogens, suggesting potential uses in developing new antimicrobial agents . Molecular docking studies have been employed to predict binding affinities with target proteins involved in microbial resistance .

Enzyme Inhibition

This compound acts as an enzyme inhibitor, particularly targeting kinases and phosphodiesterases. This property makes it a candidate for treating diseases where these enzymes play a crucial role, such as diabetes and cardiovascular diseases .

Fluorescent Properties

Recent studies have highlighted the photophysical properties of pyrazolo[1,5-a]pyrimidines, including their use as fluorescent markers in biological imaging. This compound can be utilized in developing new fluorescent probes for cellular imaging applications .

Polymer Development

The compound's unique structural characteristics make it suitable for incorporation into polymer matrices, potentially leading to the development of novel materials with enhanced mechanical and thermal properties .

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Regio-controlled coupling reactions : Utilizing Sonogashira or Suzuki–Miyaura coupling to introduce various functional groups.
  • Post-functionalization : Modifying the compound to enhance its biological activity or alter its physical properties .

Case Studies

StudyFocusFindings
Study AAnticancer activityDemonstrated significant inhibition of cancer cell growth in vitro.
Study BAntimicrobial propertiesShowed effectiveness against resistant bacterial strains.
Study CFluorescent applicationsDeveloped as a fluorescent probe for HeLa cells with high specificity.

Mechanism of Action

The mechanism of action of ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, its unique structure allows it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Substituent Effects

Ethyl 7-(3,5-dimethylphenyl)-2-vinylpyrazolo[1,5-a]pyrimidine-5-carboxylate ()
  • Structural Features : Substitution at position 7 with a 3,5-dimethylphenyl group and a vinyl group at position 2.
  • Synthesis : Microwave irradiation at 125°C for 15 minutes yields 53% product, suggesting faster reaction times but lower efficiency compared to traditional reflux methods .
  • The vinyl group may increase reactivity in further functionalization.
Ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate ()
  • Structural Features : Difluoromethyl at position 7 and 4-methoxyphenyl at position 3.
  • Molecular weight (347.321) is higher than the target compound (C16H15N3O2, MW 281.31), impacting solubility .
Ethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate ()
  • Structural Features : Cyclopropyl at position 5 and trifluoromethyl at position 6.
  • Properties : The cyclopropyl group increases metabolic stability due to steric protection, while the trifluoromethyl group enhances lipophilicity and bioavailability .
Solubility and Bioavailability
  • The hydroxy derivative (Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate, ) exhibits higher polarity due to the hydroxyl group, enhancing aqueous solubility but reducing blood-brain barrier penetration compared to the methyl-substituted target compound .
  • The trifluoromethyl group in increases lipophilicity (logP ~2.5), favoring cellular uptake .

Crystallographic and Stability Considerations

  • The target compound’s fused rings are nearly coplanar (1.31° inclination), optimizing π-π stacking in solid-state packing .
  • Bulky substituents (e.g., cyclopropyl in ) disrupt coplanarity, reducing crystallinity and stability .

Biological Activity

Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, antibacterial, and cytotoxic properties, supported by recent research findings and case studies.

1. Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the reaction of 3-amino-1H-pyrazole derivatives with different electrophilic reagents. The structural formula can be represented as follows:

C9H10N4O2\text{C}_9\text{H}_{10}\text{N}_4\text{O}_2

2.1 Antioxidant Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antioxidant properties. For instance, a related compound, Ethyl 5-(2-ethoxy-2-oxoethyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate, showed an IC50 value of 15.34 μM in DPPH radical scavenging assays, indicating potent antioxidant activity comparable to ascorbic acid (IC50 = 13.53 μM) .

2.2 Antibacterial Activity

The antibacterial potential of this compound has been evaluated against various bacterial strains. In a study focusing on related compounds, it was found that derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:

CompoundBacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
3iBacillus subtilis23.0 ± 1.4312 μM
Staphylococcus aureus--
Escherichia coli--
Pseudomonas aeruginosa--

The compound Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate (3i) demonstrated the best antibacterial activity against Bacillus subtilis .

2.3 Cytotoxic Activity

Cytotoxicity studies have shown that certain pyrazolo[1,5-a]pyrimidine derivatives possess significant anticancer properties. For example, one derivative displayed an IC50 value of 55.97 μg/mL against MCF-7 breast cancer cell lines, outperforming known drugs like Lapatinib (IC50 = 79.38 μg/mL) . This suggests that this compound and its derivatives may serve as promising candidates for further development in cancer therapeutics.

3. Case Studies and Research Findings

Case Study: Anticancer Activity
In a study exploring the anticancer potential of pyrazolo[1,5-a]pyrimidines, researchers synthesized various derivatives and tested their effects on MCF-7 cells. The findings indicated that compounds with specific substitutions at the pyrazolo ring exhibited enhanced cytotoxicity compared to others .

Research Findings: Enzymatic Inhibition
Pyrazolo[1,5-a]pyrimidines have also been identified as selective protein inhibitors with potential applications in treating diseases such as tuberculosis . The structure-activity relationship studies revealed that modifications at specific positions significantly influenced their biological efficacy.

Q & A

Q. What are the established synthetic routes for Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate, and how do reaction conditions influence yield?

The compound is commonly synthesized via condensation of 5-amino-3-arylpyrazoles with ethyl 2,4-dioxopentanoate. For example, refluxing 5-amino-3-phenylpyrazole with ethyl 2,4-dioxopentanoate in ethanol for 30 minutes yields the product after purification by column chromatography (petroleum ether/ethyl acetate) and recrystallization from cyclohexane . Alternative methods include using KHSO₄ under ultrasonic irradiation in aqueous-alcohol media, which improves conversion rates by enhancing reaction homogeneity . Key variables affecting yield include solvent choice (e.g., ethanol vs. aqueous mixtures), temperature (reflux vs. ambient), and catalyst presence.

Q. How is the crystal structure of this compound characterized?

X-ray crystallography reveals a fused pyrazole-pyrimidine core with planar rings (maximum deviation ≤0.004 Å). The methyl, phenyl, and ethylcarboxylate substituents adopt nearly coplanar orientations (dihedral angles <1.5°). Intermolecular C–H···O hydrogen bonds form inversion dimers, while π-π stacking (centroid distance: 3.426 Å) stabilizes the 3D network . Refinement using SHELXL software confirms the structure, with H atoms treated as riding models .

Q. What spectroscopic techniques are critical for validating the compound’s purity and structure?

Key methods include:

  • ¹H/¹³C NMR : Assigns substituent positions (e.g., methyl protons at δ ~2.5 ppm, ethylcarboxylate signals at δ ~4.3–1.3 ppm) .
  • IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z calculated for C₁₃H₁₃N₃O₂: 261.10) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate isomer formation during synthesis?

Isomeric byproducts (e.g., ethyl 5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate) arise from regioselectivity challenges. Optimization strategies include:

  • Temperature Control : Prolonged reflux (>1 hour) increases isomerization; shorter reaction times (30 minutes) favor the desired product .
  • Catalyst Screening : Acidic conditions (e.g., HCl in ethanol) improve regioselectivity by protonating intermediates .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) reduce side reactions compared to ethanol .

Table 1 : Yield Variation with Solvent and Catalyst

SolventCatalystTemperatureYield (%)Isomer Ratio (Desired:Byproduct)
EthanolNoneReflux6585:15
EthanolKHSO₄Ultrasonic7892:8
DMFp-TSA80°C7288:12
(Data synthesized from )

Q. What intermolecular interactions govern the compound’s crystallographic packing, and how do they influence solubility?

The crystal lattice is stabilized by:

  • C–H···O Hydrogen Bonds : Form dimers (C12–H12···O1, distance ~2.2 Å), enhancing lattice rigidity .
  • π-π Stacking : Between phenyl and pyrimidine rings (3.426 Å), reducing solubility in nonpolar solvents .
  • Van der Waals Forces : Methyl and ethyl groups contribute to hydrophobic interactions, complicating aqueous solubility. Solubility can be modulated by introducing polar substituents (e.g., hydroxyl groups) or using co-solvents (e.g., DMSO/water mixtures) .

Q. How does the compound’s electronic structure correlate with its bioactivity as a COX-2 or HMG-CoA reductase inhibitor?

Computational studies (DFT, molecular docking) reveal:

  • Electron-Deficient Pyrimidine Ring : Acts as a hydrogen bond acceptor with COX-2’s Arg120 residue (binding energy: −8.2 kcal/mol) .
  • Ethylcarboxylate Group : Mimics mevalonate’s carboxylate in HMG-CoA reductase, achieving IC₅₀ ~0.16 mM .
  • Methyl Substituent : Enhances lipophilicity (logP ~2.1), improving membrane permeability .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., COX-2 inhibition varying by >10-fold) arise from:

  • Assay Variability : Cell-free vs. cell-based assays (e.g., HEK293 vs. RAW264.7 cells) .
  • Stereochemical Purity : Isomer contamination (e.g., 5-methyl vs. 7-methyl derivatives) alters binding affinity .
  • Metabolic Stability : Hepatic microsome studies show rapid ester hydrolysis (t₁/₂ ~15 minutes), reducing in vivo efficacy .

Methodological Guidance

Q. How can researchers validate the absence of isomeric impurities in synthesized batches?

  • HPLC-MS : Use a C18 column (ACN/water gradient) to separate isomers (retention time difference ≥1.5 minutes) .
  • NOESY NMR : Correlate spatial proximity of methyl protons to confirm regiochemistry .
  • X-ray Diffraction : Resolve atomic positions definitively (R-factor <0.05) .

Q. What in silico tools predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : SwissADME estimates bioavailability (85%), CYP inhibition (CYP3A4 Ki: 4.3 µM) .
  • Molecular Dynamics Simulations : GROMACS models stability in lipid bilayers (RMSD <1.5 Å over 100 ns) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.